molecular formula C8H15NO4 B076452 4-[2-(Dimethylamino)ethoxy]-4-oxobutanoic acid CAS No. 10549-59-4

4-[2-(Dimethylamino)ethoxy]-4-oxobutanoic acid

Cat. No. B076452
CAS RN: 10549-59-4
M. Wt: 189.21 g/mol
InChI Key: UNZHTDWDYPKUFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07507859B2

Procedure details

The 2-dimethylamino ethanol (10 g, 0.11 mol) was dissolved in pyridine (100 mL) followed by the addition of succinic anhydride (16 g, 0.16 mol). The mixture was stirred at room temperature for 18 h before the pyridine was removed under vacuum at 40 C. The remaining solid was recrystallized from MeOH/Ether. The characterization data were consistent with the chemical structure and formula.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:6])[CH2:3][CH2:4][OH:5].[C:7]1(=[O:13])[O:12][C:10](=[O:11])[CH2:9][CH2:8]1>N1C=CC=CC=1>[CH3:1][N:2]([CH3:6])[CH2:3][CH2:4][O:5][C:7](=[O:13])[CH2:8][CH2:9][C:10]([OH:12])=[O:11]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
CN(CCO)C
Name
Quantity
100 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
16 g
Type
reactant
Smiles
C1(CCC(=O)O1)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was removed under vacuum at 40 C
CUSTOM
Type
CUSTOM
Details
The remaining solid was recrystallized from MeOH/Ether

Outcomes

Product
Name
Type
Smiles
CN(CCOC(CCC(=O)O)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.